![molecular formula C14H20N4O3 B2837488 5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-82-6](/img/structure/B2837488.png)
5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . They are important in many biological processes, forming the basis for the nucleic acids DNA and RNA .
Synthesis Analysis
Pyrimidines can be synthesized using several methods . One common method is the condensation of β-dicarbonyl compounds with amidines . Another method involves the reaction of β-ketoesters with guanidine .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms and four carbon atoms . The positions of the nitrogen atoms are at locations 1 and 3 of the ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure and functional groups. For example, they can range from volatile, low boiling liquids to high melting point solids .Scientific Research Applications
Antiviral Properties
While specific studies on F2455-0050’s antiviral effects are limited, related pyrimidine derivatives have shown promise. For instance, novel 4-(2-(6-amino-4-oxo-4,5-dihydropyrimidin-2-yl)hydrazinyl)benzenesulfonamide derivatives exhibited antiviral activity against herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV) in vitro .
Synthetic Applications
The pyrido[2,3-d]pyrimidine scaffold has been utilized in synthetic chemistry. For example:
- Cyclization Reactions : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .
- Reductive Amination : Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization yields 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3-methoxypropylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9-8-16-12-10(11(9)15-6-5-7-21-4)13(19)18(3)14(20)17(12)2/h8H,5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCUHSJCXQLOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCCOC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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